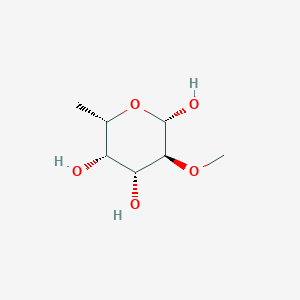

2-O-Methyl-beta-L-fucopyranose

Description

Structure

3D Structure

Properties

CAS No. |

108266-96-2 |

|---|---|

Molecular Formula |

C7H14O5 |

Molecular Weight |

178.18 g/mol |

IUPAC Name |

(2S,3S,4R,5S,6S)-3-methoxy-6-methyloxane-2,4,5-triol |

InChI |

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(11-2)7(10)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7-/m0/s1 |

InChI Key |

YLAMTMNJXPWCQN-XUVCUMPTSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)OC)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)O)OC)O)O |

Origin of Product |

United States |

Natural Abundance and Biological Contexts of 2 O Methyl Beta L Fucopyranose

Discovery and Characterization in Complex Natural Polysaccharides and Glycoconjugates

2-O-Methyl-beta-L-fucopyranose is a recognized constituent of rhamnogalacturonan II (RG-II), a complex pectic polysaccharide essential for the structural integrity of primary cell walls in all higher plants. uga.eduoup.com RG-II is characterized by a highly conserved and intricate structure, composed of a galacturonic acid backbone substituted with four distinct oligosaccharide side chains. oup.comresearchgate.net The discovery of 2-O-methyl-fucose within this polysaccharide was a significant step in elucidating its complex composition. oup.com

The identification of 2-O-methyl-fucose in RG-II was achieved through detailed chemical analyses, including gas chromatography coupled with mass spectrometry (GC-MS) of alditol acetates derived from the polysaccharide. oup.com Further structural determination of the specific side chain containing this methylated sugar was accomplished by releasing a heptasaccharide from red wine RG-II through acid hydrolysis. nih.gov Subsequent analysis using techniques such as electrospray ionization mass spectrometry (ESIMS) and nuclear magnetic resonance (NMR) spectroscopy confirmed the primary structure of this side chain, establishing the presence and linkage of 2-O-methyl-fucose. nih.gov Specifically, it is found as 2-O-methyl-α-L-fucopyranose in a side chain of RG-II. nih.gov In some plant species, this residue can also be O-acetylated. researchgate.netrsc.org The presence of 2-O-methyl-fucose is considered a characteristic and diagnostic glycosyl residue of RG-II. researchgate.net

The functional significance of this methylated sugar in RG-II is highlighted by studies on Arabidopsis mutants. In the mur1 mutant, L-fucose and 2-O-methyl L-fucose residues in RG-II are replaced by L-galactose and 2-O-methyl L-galactose, respectively. uga.edursc.org This substitution leads to a reduction in the cross-linking of RG-II dimers, resulting in a dwarf phenotype, which underscores the importance of the native fucose-containing structure for normal plant growth. uga.edu

| Polysaccharide | Botanical Source Examples | Key Analytical Techniques for Identification | Structural Significance of 2-O-Methyl-fucose |

| Rhamnogalacturonan II (RG-II) | Higher plants (e.g., sycamore, red wine grapes, Arabidopsis) uga.eduoup.comnih.gov | Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization Mass Spectrometry (ESIMS), Nuclear Magnetic Resonance (NMR) Spectroscopy oup.comnih.gov | Integral component of a highly conserved side chain, essential for proper RG-II dimerization and plant cell wall architecture. uga.edunih.gov |

Beyond the plant kingdom, 2-O-methylated fucose residues have been identified in other biological contexts, including the fucosylated glycans of various organisms. pnas.org Fucosylated glycans are carbohydrates that have had fucose added to them, a process known as fucosylation. wikipedia.org Fucoidan (B602826), a class of sulfated polysaccharides rich in fucose, is a prominent example of such glycans and is primarily found in brown seaweeds. wikipedia.orgmdpi.com The structure of fucoidan is heterogeneous and varies between species, but it is generally characterized by a backbone of L-fucopyranose residues. mdpi.comnih.gov

While the primary structure of fucoidan is often described by its sulfation patterns and the linkages of its fucose units, methylation also contributes to its structural diversity. mdpi.comoatext.com Methylation analysis of fucoidan from certain species has revealed the presence of various methylated fucose derivatives. For instance, analysis of fucoidan from Fucus vesiculosus indicated the presence of 2,4-di-O-methylfucose. mdpi.com Although direct evidence for this compound in fucoidan is less commonly reported than other methylated forms, the general occurrence of methylated fucose in these complex marine polysaccharides is well-established. mdpi.comnih.gov

In nematodes such as Caenorhabditis elegans, 2-O-methyl-fucose has been identified on N-glycans. pnas.org This modification is recognized by specific lectins, suggesting a role in innate defense mechanisms. pnas.org

| Glycan Type | Organism/Source Examples | Significance of Methylated Fucose |

| Fucoidan | Brown seaweeds (e.g., Fucus vesiculosus, Ascophyllum nodosum) mdpi.com | Contributes to the structural heterogeneity of these complex polysaccharides. mdpi.comoatext.com |

| N-glycans | Nematode (Caenorhabditis elegans) pnas.org | Acts as a recognition epitope for defense lectins. pnas.org |

Inferred Biosynthetic Pathways and Enzymatic Precursors Leading to Methylated Fucosides

The biosynthesis of this compound involves two key processes: the formation of the fucose sugar itself and the subsequent methylation reaction. The primary donor for fucosylation reactions is the nucleotide-activated sugar, guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose). oup.comaacrjournals.org

In mammals and likely other eukaryotes, GDP-L-fucose is synthesized through two main pathways: the de novo pathway and the salvage pathway. oup.comaacrjournals.org

The de novo pathway is the primary route for GDP-L-fucose synthesis and begins with GDP-D-mannose. oup.comaacrjournals.org This precursor is converted to GDP-L-fucose through a series of enzymatic reactions catalyzed by two key enzymes: GDP-D-mannose-4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX protein in humans). oup.com

The salvage pathway utilizes free L-fucose, which can be obtained from extracellular sources or from the breakdown of fucosylated glycoconjugates within the cell. aacrjournals.orgnih.gov This free fucose is then converted to fucose-1-phosphate by a fucokinase, which is subsequently converted to GDP-L-fucose. pnas.org

Once synthesized in the cytosol, GDP-L-fucose is transported into the Golgi apparatus, where fucosyltransferases catalyze the transfer of the fucosyl residue to acceptor glycans. oup.compnas.org The methylation of the fucose residue, including the 2-O-methylation, is believed to occur within the Golgi. This process likely involves a methyltransferase enzyme that utilizes a methyl donor, such as S-adenosyl-methionine (SAM). pnas.orgresearchgate.net While the specific methyltransferase responsible for the 2-O-methylation of fucose in RG-II has not been definitively identified, the presence of such methylated sugars points to a finely regulated enzymatic machinery for glycan modification. pnas.orgresearchgate.net

| Pathway | Starting Substrate | Key Enzymes | Final Product (Fucosyl Donor) |

| De novo Pathway | GDP-D-mannose | GDP-D-mannose-4,6-dehydratase (GMD), GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX) oup.com | GDP-L-fucose |

| Salvage Pathway | L-fucose | Fucokinase, GDP-L-fucose pyrophosphorylase aacrjournals.orgpnas.org | GDP-L-fucose |

Enzymatic Transformations and Metabolic Interplay Involving 2 O Methyl Beta L Fucopyranose

Mechanisms of Substrate Recognition and Catalysis by Glycoside Hydrolases

Glycoside hydrolases (GHs) are enzymes that catalyze the cleavage of glycosidic bonds. Their specificity is paramount to the controlled degradation of complex carbohydrates. The presence of a methyl group on the fucose ring can profoundly influence how these enzymes bind and process their substrates.

Alpha-L-fucosidases are exoglycosidases that cleave terminal α-L-fucose residues from glycans. They are primarily classified into two major families in the Carbohydrate-Active enZYmes (CAZy) database: GH29 and GH95. These families differ in their catalytic mechanism and substrate specificity. nih.gov

GH29 Fucosidases : These enzymes operate via a retaining mechanism, meaning the anomeric configuration of the released fucose is the same as it was in the substrate. They generally exhibit broad substrate specificity, with different members capable of hydrolyzing α(1,2), α(1,3), α(1,4), and α(1,6) linkages. nih.govnih.gov

GH95 Fucosidases : In contrast, GH95 members are inverting enzymes, releasing fucose with an anomeric configuration opposite to that in the substrate. nih.gov These enzymes, such as the well-characterized 1,2-α-L-fucosidase (AfcA) from Bifidobacterium bifidum, are known for their strict specificity, exclusively targeting α(1,2)-fucosyl linkages. rupress.orgpnas.org The catalytic core of GH95 enzymes features an (α/α)6 barrel fold and employs a unique mechanism where an aspartate-activated asparagine residue acts as the general base catalyst. pnas.orgoup.com

The modification of the fucose residue itself, such as by 2-O-methylation, is a significant challenge for most standard fucosidases. The hydroxyl group at the C-2 position is often a critical interaction point for the enzyme's active site. Its replacement with a bulkier, more hydrophobic methyl group can be expected to sterically hinder binding and catalysis.

However, recent discoveries have revealed that nature has evolved enzymes specifically for this purpose. A novel glycoside hydrolase family, GH139, has been identified containing "methyl fucosidases" (MeFucs) that are structurally adapted to recognize and degrade methylated fucose. researchgate.net These enzymes are capable of cleaving methyl-α-fucoside linkages, indicating a specialized active site that can accommodate the methyl group at the C-2 position. This suggests a specific enzymatic pathway for the degradation of molecules like 2-O-methyl-fucopyranose. researchgate.net

| Feature | GH29 Fucosidases | GH95 Fucosidases | GH139 (Methyl Fucosidases) |

|---|---|---|---|

| Catalytic Mechanism | Retaining | Inverting | Inverting |

| Typical Linkage Specificity | Broad (α1,2, α1,3, α1,4, α1,6) | Strict (α1,2) | Methyl-α-fucoside |

| Activity on Methylated Fucose | Generally low to none | Generally low to none | Specialized for activity |

Glycosaminoglycan (GAG) lyases are polysaccharide lyases (PLs) that cleave GAG chains via a β-elimination mechanism. Chondroitinase B, an enzyme from Flavobacterium heparinum, is a well-studied GAG lyase with exceptionally strict substrate specificity. It exclusively degrades dermatan sulfate (B86663) (DS), a GAG composed of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and L-iduronic acid (IdoA). nih.govsigmaaldrich.comwikipedia.org The enzyme recognizes and cleaves the glycosidic linkages within the DS polymer backbone. nih.gov

The interaction of chondroitinase B with fucose-containing molecules is largely inhibitory. For instance, a unique fucose-branched chondroitin (B13769445) sulfate isolated from sea cucumbers is completely resistant to degradation by chondroitinases. nih.gov Only after the chemical removal of the fucose branches does the enzyme exhibit activity. This strongly suggests that the fucose side chains sterically block the enzyme's access to the GAG backbone. nih.gov

Given this high degree of specificity and the observed steric hindrance from fucosyl branches, a direct catalytic interaction between chondroitinase B and a free monosaccharide like 2-O-Methyl-beta-L-fucopyranose is highly improbable. The active site of chondroitinase B is a deep, positively charged cleft adapted to bind a polysaccharide chain, not a small, uncharged sugar. rcsb.org There is no known catalytic activity of chondroitinase B on non-GAG substrates, and the presence of fucose on its target substrate prevents catalysis.

Influence of Methylation on Fucosyltransferase Substrate Specificity and Enzymatic Kinetics

Fucosyltransferases (FUTs) are glycosyltransferases that catalyze the transfer of fucose from a donor substrate, typically guanosine (B1672433) diphosphate-fucose (GDP-fucose), to an acceptor molecule, which can be a glycan, glycoprotein (B1211001), or glycolipid. oup.com The substrate specificity of FUTs is typically defined by the structure of the acceptor glycan. For example, core α1,6-fucosyltransferase (FUT8) specifically attaches fucose to the innermost N-acetylglucosamine (GlcNAc) of an N-glycan core. core.ac.uknih.gov

The influence of methylation on the fucose donor itself is an area of emerging research. The existence of naturally occurring methylated fucosides in complex glycans implies that fucosyltransferases capable of utilizing a methylated GDP-fucose donor must exist. Studies on the nematode Caenorhabditis elegans have identified N-glycans containing methylated core α1,6-fucose, providing evidence that the cellular machinery, including FUTs, can process such modified sugars. acs.org

For a fucosyltransferase to utilize a methylated fucose, two prerequisites must be met:

Bioavailability of a Methylated Donor: The cell must be able to synthesize GDP-2-O-methyl-fucose. This would likely occur via a modified salvage pathway where exogenous 2-O-methyl-fucose is converted to 2-O-methyl-fucose-1-phosphate and then to the final GDP-sugar.

Enzyme Accommodation: The active site of the fucosyltransferase must be able to bind GDP-2-O-methyl-fucose. The methyl group at the C-2 position could alter the binding affinity and kinetics. Studies with fluorinated fucose analogs show that modifications to the fucose ring can lead to competitive inhibition of FUTs, indicating that the enzyme's active site is sensitive to substitutions on the sugar. nih.gov

Therefore, while most fucosyltransferases may show reduced activity or inhibition with a methylated donor, specialized FUTs likely exist in organisms that produce 2-O-methylated glycans. The kinetics would be dependent on the specific enzyme's ability to accommodate the altered donor substrate.

Pathways of Metabolic Processing and Turnover of Methylated Fucosides within Biological Systems

The processing of fucosylated molecules in biological systems is a dynamic balance between synthesis by fucosyltransferases and degradation by fucosidases. mdpi.com The introduction of a methyl group on the fucose adds another variable to this metabolic equation.

The primary source of fucose for glycosylation is GDP-fucose, which is generated via two main routes: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free L-fucose from exogenous sources or lysosomal degradation. oup.comresearchgate.net A molecule like 2-O-methyl-L-fucose, once inside a cell, would likely be a substrate for a modified salvage pathway. Evidence from studies using fucose analogs suggests that such molecules can enter cellular metabolism and be incorporated into glycans, particularly if the de novo pathway is suppressed. nih.gov

The turnover of glycoconjugates containing 2-O-methyl-fucose would begin with their delivery to the lysosome. There, specialized fucosidases, such as those from the GH139 family, would be required to cleave the 2-O-methyl-fucose residue from the glycan chain. researchgate.net The critical role of fucosidases in glycan turnover is highlighted in fucosidosis, a lysosomal storage disease caused by deficient α-L-fucosidase (FUCA1) activity, which leads to the accumulation of fucosylated material and impaired autophagy. pnas.org

Once liberated, the fate of 2-O-methyl-L-fucose is not definitively established. It may be recognized by the salvage pathway enzymes (fucokinase and GDP-fucose pyrophosphorylase) to be reconverted into a donor substrate (GDP-2-O-methyl-fucose), or it may be targeted for cellular export and clearance. The natural occurrence of 2-O-methylfucose has been noted in plant hemicellulose, indicating that pathways for its enzymatic release and potential processing exist in the biosphere. researchgate.net

| Metabolic Process | Enzyme Class Involved | Description | Supporting Evidence |

|---|---|---|---|

| Degradation (Cleavage) | Glycoside Hydrolase (e.g., GH139) | Cleavage of the glycosidic bond linking 2-O-methyl-fucose to a glycan. | Discovery of specialized methyl fucosidases. researchgate.net |

| Synthesis (Transfer) | Fucosyltransferase (Specialized) | Transfer of 2-O-methyl-fucose from a GDP-donor to an acceptor glycan. | Presence of methylated fucose in natural glycans (C. elegans). acs.org |

| Salvage Pathway Entry | Fucokinase / Pyrophosphorylase | Potential conversion of free 2-O-methyl-fucose into GDP-2-O-methyl-fucose. | Inference from salvage pathway studies with fucose analogs. nih.gov |

| Turnover Regulation | Fucosidases & Fucosyltransferases | The balance between synthesis and degradation determines the level of methylated glycans. | General principles of fucosylated glycoprotein turnover. mdpi.comnih.gov |

Structural Elucidation and Conformational Analysis of 2 O Methyl Beta L Fucopyranose Containing Molecules

Application of Advanced Spectroscopic Techniques for Glycan Architecture Determination

Spectroscopic methods are indispensable tools for dissecting the intricate structures of glycans. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed insights into the connectivity, composition, and sequence of these complex carbohydrates.

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the primary structure and conformation of carbohydrates in solution. acs.orgnih.gov For molecules containing 2-O-Methyl-beta-L-fucopyranose, NMR is crucial for establishing the linkages between sugar residues and understanding their spatial arrangement.

One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to assign proton (¹H) and carbon (¹³C) chemical shifts. nih.govfrontiersin.org These assignments provide information about the anomeric configuration (α or β) of the fucopyranose ring and the specific carbon atom involved in the glycosidic bond. For instance, in the context of rhamnogalacturonan II (RG-II), a complex pectic polysaccharide, NMR spectroscopy was instrumental in determining the primary structure of a heptasaccharide side chain containing 2-O-methylfucose. nih.gov

Conformational analysis relies on the measurement of nuclear Overhauser effects (NOEs), which are distance-dependent interactions between protons. nih.gov By analyzing the intensity of NOE cross-peaks, interproton distances can be calculated, providing crucial constraints for building three-dimensional models of the molecule. nih.govnih.gov This data, often combined with theoretical calculations, helps to define the preferred conformations around the glycosidic linkages. nih.gov Furthermore, NMR has been used to study the conformational flexibility of sugar rings within these molecules. nih.gov

Table 1: Key NMR Parameters for Structural Analysis of this compound Containing Molecules

| NMR Parameter | Information Provided | Relevant Techniques |

|---|---|---|

| Chemical Shifts (¹H, ¹³C) | Identification of sugar residues, anomeric configuration, and linkage position. | 1D and 2D NMR (COSY, HSQC) |

| Scalar Coupling Constants (J-couplings) | Dihedral angles, ring conformation. | 1D and 2D NMR |

Electrospray Ionization Mass Spectrometry (ESIMS) is a highly sensitive technique used to determine the molecular weight and composition of glycans. researchgate.net When coupled with tandem mass spectrometry (MS/MS), it can also provide valuable information about the sequence of sugar residues.

In ESIMS, the sample is ionized and introduced into a mass analyzer, which separates the ions based on their mass-to-charge ratio (m/z). This allows for the precise determination of the molecular weight of the glycan, confirming its elemental composition. For example, ESIMS has been used to analyze oligosaccharides derived from the fucoidan (B602826) of Ascophyllum nodosum.

Fragmentation analysis in MS/MS experiments is key to sequencing. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the order of monosaccharide units can be deduced. mdpi.com This technique was crucial in establishing the primary structure of the 2-O-methyl-alpha-L-fucose-containing side chain of rhamnogalacturonan II. nih.gov The fragmentation patterns can also help to pinpoint the location of modifications like methylation and sulfation. researchgate.net

Crystallographic Studies of this compound in Complex with Binding Proteins

X-ray crystallography provides high-resolution, three-dimensional structures of molecules in their crystalline state. nih.gov Studying this compound in complex with proteins that specifically bind to it, such as lectins and enzymes, offers a detailed view of the molecular interactions that govern biological recognition. nih.govnih.gov

Lectins are proteins that bind to specific carbohydrate structures. The interaction between this compound and lectins is a key area of study for understanding cell-cell recognition and immune responses. researchgate.netnih.gov

A notable example is the interaction with Tectonin-2 from the mushroom Laccaria bicolor. researchgate.netnih.gov Crystallographic studies of Tectonin-2 in complex with methylated ligands, including a derivative of 2-O-methyl-L-fucopyranose, have revealed the molecular basis for its unusual specificity for O-methylated glycans. researchgate.net These studies show that specific amino acid residues in the lectin's binding site form hydrogen bonds and van der Waals interactions with the methyl group and hydroxyl groups of the fucose derivative. researchgate.net This detailed structural information explains the high affinity and specificity of the interaction. The synthesis of heavy-atom analogs, such as methyl 2-O-methyl-L-selenofucopyranoside, has been instrumental in solving these crystal structures using techniques like Multi-wavelength Anomalous Dispersion (MAD). nih.gov

Understanding how enzymes recognize and process glycans containing this compound is crucial for comprehending metabolic pathways. whiterose.ac.uk X-ray crystallography of enzyme-substrate or enzyme-product complexes can provide a "snapshot" of the catalytic process. nih.gov

For instance, the crystal structures of glycoside hydrolase (GH) family 139 enzymes, which specifically target α1,2-linked 2-O-methyl-L-fucose, have been determined. whiterose.ac.uk These structures reveal the architecture of the active site and the key amino acid residues involved in substrate binding and catalysis. whiterose.ac.uk By studying the enzyme in complex with its substrate or a product analog, researchers can map the specific interactions that orient the glycan for cleavage. This includes identifying the catalytic residues responsible for the inversion of stereochemistry during the reaction. nih.gov

Computational Chemistry and Molecular Dynamics Simulations of Glycomethylation Effects on Conformation

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and the effects of chemical modifications on their conformation. researchgate.netmaynoothuniversity.ie These methods complement experimental data from NMR and crystallography by providing insights into the flexibility and conformational landscape of glycans in solution. nih.gov

The methylation of a hydroxyl group on a sugar ring, such as in this compound, can have significant effects on the glycan's conformation and its interactions with other molecules. nih.gov MD simulations can be used to explore how this methylation alters the distribution of conformational states around the glycosidic linkages. researchgate.netresearchgate.net These simulations can reveal changes in the flexibility of the glycan chain and the orientation of different sugar residues relative to one another. maynoothuniversity.ie

For example, MD simulations have been used to investigate how the O2 methyl group of 2-O-methyl-L-fucose is accommodated in the active site of GH139 enzymes, contributing to substrate recognition. nih.gov These simulations can also predict the impact of methylation on the binding affinity of a glycan for a lectin or an enzyme, providing a rationale for experimentally observed binding specificities. researchgate.net

Table 2: Investigated Compounds

| Compound Name |

|---|

| This compound |

| Rhamnogalacturonan II |

| Methyl 2-O-methyl-L-selenofucopyranoside |

| 2-O-methyl-L-fucose |

Biological Recognition Mechanisms and Functional Significance of 2 O Methyl Beta L Fucopyranose

Investigations into the Molecular Basis of Carbohydrate-Protein Recognition

The recognition of carbohydrates by proteins, particularly lectins, is a fundamental process in biology. The specificity of these interactions is paramount for their function.

Assessment of Specificity in Lectin Binding Assays and Glycan Array Analysis

Generally, methylation of a sugar residue can significantly alter its interaction with a protein. It has been noted that methylated fucose can act as an inhibitor of fucose-binding lectins, sometimes exhibiting stronger interactions than fucose itself. frontiersin.org This suggests that the 2-O-methyl group would likely influence the binding affinity and specificity of lectins, but without direct experimental data, the precise lectins that recognize this modified sugar remain unidentified. For instance, some lectins, like Aleuria aurantia (B1595364) lectin (AAL), have a preference for fucose linked in specific ways, such as (α1,6) to N-acetylglucosamine. vectorlabs.com How a methyl group at the 2-position would affect such binding is a subject for further investigation.

Table 1: Representative Fucose-Binding Lectins and Their General Specificity

| Lectin | Abbreviation | Primary Fucose Linkage Specificity |

| Aleuria aurantia Lectin | AAL | Prefers fucose α1,6-linked to GlcNAc and α1,3-linked to N-acetyllactosamine. vectorlabs.com |

| Lens culinaris Agglutinin | LCA | Specific for core fucosylated N-glycans. nih.govnih.gov |

| Pholiota squarrosa Lectin | PhoSL | High specificity for core fucosylated N-glycans. nih.govnih.gov |

| Aspergillus oryzae Lectin | AOL | Broader specificity towards fucosylation. nih.govnih.gov |

This table represents general fucose-binding lectins; their specific interaction with 2-O-Methyl-beta-L-fucopyranose has not been detailed in the available literature.

Analysis of Receptor-Ligand Interactions Involving Methylated Fucosides

Receptor-ligand interactions are crucial for initiating cellular responses. While the general principles of these interactions are well-established, specific studies detailing the binding of this compound to a biological receptor are scarce. The methylation could potentially enhance hydrophobic interactions within a receptor's binding pocket or, conversely, cause steric hindrance, thereby preventing binding. The functional consequences of O-fucosylation on ligand-receptor interactions are known to be significant, sometimes affecting signal transduction without altering binding affinity. oup.com Whether 2-O-methylation of fucose has similar qualitative effects on receptor signaling is yet to be determined.

Roles in Mediating Cellular Communication and Adhesion Processes

Fucosylated glycans on the cell surface are key players in cell-cell recognition and adhesion. nih.gov For example, fucosylation is essential for the selectin-mediated adhesion of leukocytes to endothelial cells during inflammation. oup.com While there is no direct evidence implicating this compound in these processes, modifications to terminal fucose residues could modulate these interactions. Methylation might alter the conformation of the glycan epitope, thereby affecting its recognition by adhesion molecules on other cells. The extranuclear methylation of proteins like talin by the methyltransferase Ezh2 has been shown to control cell adhesion and migration, indicating that methylation events are critical in regulating these cellular functions, although this is a different context from glycan modification. nih.govresearchgate.net

Contributions to Innate Immunity and Host-Pathogen Interactions (e.g., as non-self epitopes)

The innate immune system relies on pattern recognition receptors (PRRs) to distinguish between self and non-self molecules. Glycans are often recognized as pathogen-associated molecular patterns (PAMPs). For instance, certain fucose-containing structures, such as the α1,3-fucose epitope found in invertebrates and plants, are known to be immunogenic in mammals. nih.gov

A significant body of research highlights the role of 2'-O-methylation of RNA in evading innate immune detection. nih.govnih.gov This modification acts as a molecular signature to distinguish self from non-self RNA, thereby preventing the activation of sensors like Mda5 and TLR7/8. nih.govnih.gov While this involves the ribose sugar of RNA, it establishes a principle that 2'-O-methylation can serve as a crucial determinant in self/non-self discrimination. It is plausible that 2-O-methylation of a fucose residue on a pathogen's surface glycan could play a role in its interaction with the host immune system, either by helping it evade detection or by being recognized as a non-self epitope. However, direct evidence for this compound acting as such an epitope is currently lacking.

Impact on Glycoconjugate Structural Integrity and Associated Biological Functions

The impact of a 2-O-methyl group on the fucose itself would likely be more subtle, primarily affecting local conformation and interactions. In RNA, 2'-O-methylation is known to bias the ribose sugar pucker equilibrium and can stabilize alternative secondary structures. nih.gov A similar effect on the pyranose ring of fucose could occur, potentially altering the presentation of the entire glycan epitope and thereby modulating its biological activity. Further biophysical studies are required to elucidate the precise structural impact of this modification on glycoconjugates.

Emerging Research Directions and Biotechnological Utility of 2 O Methyl Beta L Fucopyranose

Rational Design and Synthesis of Glycomimetics as Enzyme Inhibitors and Receptor Modulators

The strategic modification of carbohydrate structures to create glycomimetics—compounds that mimic the structure of natural sugars—is a cornerstone of modern drug discovery. The introduction of a methyl group at the 2-position of L-fucose, creating 2-O-Methyl-beta-L-fucopyranose, exemplifies this approach. This modification can significantly alter the molecule's binding affinity and selectivity for enzymes and receptors, making it a valuable scaffold for the rational design of inhibitors and modulators.

Research in this area focuses on leveraging the structural features of this compound to target specific carbohydrate-recognizing proteins, such as fucosyltransferases. These enzymes play a crucial role in the biosynthesis of various glycans, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov The design of inhibitors for these enzymes is a key therapeutic strategy. nih.gov While N-Ethylmaleimide is a known inhibitor for several human fucosyltransferases, the development of more specific and potent inhibitors is an active area of research. nih.gov The synthesis of derivatives of this compound can be approached through various chemical strategies, often involving the protection and deprotection of hydroxyl groups to achieve regioselective methylation.

A notable example of rational design in a related context is the development of bivalent glycopeptide inhibitors for N-acetylgalactosamine transferase 2 (GalNAc-T2). nih.gov These inhibitors feature a GalNAc moiety for binding to the lectin domain and an aromatic moiety to target the catalytic domain, resulting in improved selectivity. nih.gov This dual-targeting strategy could be adapted for the design of inhibitors based on this compound to enhance their potency and specificity for target fucosyltransferases.

| Enzyme Target | Inhibitor Design Strategy | Potential Therapeutic Application |

| Fucosyltransferases (FUTs) | Glycomimetics of GDP-fucose incorporating 2-O-methyl-L-fucose to block the active site. | Cancer, Inflammation |

| N-acetylgalactosamine transferases (GalNAc-Ts) | Bivalent inhibitors with a fucose analog and a peptide backbone to target both lectin and catalytic domains. nih.gov | Cancer |

Development of Glycoprobes and Affinity Reagents for Investigating Carbohydrate-Protein Interactions

Understanding the intricate interactions between carbohydrates and proteins is fundamental to deciphering a wide array of biological processes, from cell recognition to pathogen binding. ox.ac.uk Glycoprobes and affinity reagents derived from specific carbohydrate structures are indispensable tools in these investigations. This compound, with its unique structural signature, can be chemically modified to create such probes.

The synthesis of these tools often involves the introduction of a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, onto the carbohydrate scaffold. This allows for the detection and quantification of carbohydrate-protein binding events. For instance, the synthesis of methyl thioglycosides of L-fucose derivatives serves as a basis for creating glycosyl donors for more complex structures. nih.gov These synthetic methodologies can be adapted to produce 2-O-methylated versions for use as probes.

The study of carbohydrate-aromatic interactions, often referred to as CH-π interactions, is a key aspect of understanding how proteins recognize carbohydrates. ox.ac.uknih.gov The methyl group in this compound can influence these interactions, and probes based on this structure could provide valuable insights into the subtleties of these binding events.

| Probe Type | Modification Strategy | Application |

| Fluorescent Glycoprobe | Attachment of a fluorophore (e.g., fluorescein, rhodamine) to the anomeric position. | Visualizing carbohydrate-binding proteins in cells and tissues. |

| Affinity Chromatography Ligand | Immobilization of this compound onto a solid support (e.g., agarose (B213101) beads). | Purification of fucose-binding proteins from complex biological mixtures. |

| Biotinylated Probe | Covalent linkage of biotin to the sugar for detection with streptavidin conjugates. | Enzyme-linked immunosorbent assays (ELISAs) and Western blotting to study binding kinetics. |

Exploration of this compound in Glycoconjugate Vaccine Development Strategies

Glycoconjugate vaccines, which consist of a carbohydrate antigen covalently linked to a carrier protein, have been highly successful in preventing bacterial infections. nih.govnih.gov The rationale behind this approach is to convert a T-cell-independent immune response to the carbohydrate into a more robust T-cell-dependent response, leading to long-lasting immunity. mdpi.com

The modification of the carbohydrate antigen is a critical aspect of vaccine design, as it can influence the immunogenicity and specificity of the induced antibodies. The introduction of a 2-O-methyl group to L-fucose could potentially serve several purposes in this context. It may act as a neoantigen, eliciting a more specific antibody response. Alternatively, it could be used to block or mimic certain epitopes, thereby directing the immune response towards other, more critical regions of the polysaccharide.

The synthesis of complex oligosaccharides for use in vaccines often requires sophisticated chemical strategies. The synthesis of sulfated derivatives of methyl 2-O-alpha-L-fucopyranosyl-alpha-L-fucopyranoside highlights the chemical accessibility of modified fucose disaccharides that could be incorporated into vaccine candidates. nih.gov While the direct use of this compound in licensed vaccines has not been reported, its potential as a tool to fine-tune the immune response in next-generation glycoconjugate vaccines is an active area of research. plos.org

| Vaccine Design Strategy | Rationale for using this compound | Potential Advantage |

| Neoantigen Display | The methyl group creates a novel epitope not present in the native pathogen. | Elicits a highly specific antibody response against the modified sugar. |

| Epitope Masking | The methyl group blocks an immunodominant but non-protective epitope. | Focuses the immune response on more functionally relevant epitopes. |

| Mimicry of Natural Modifications | Emulates natural methylations present on some pathogenic glycans. | Induces antibodies that can recognize the native pathogen more effectively. |

Advancements in Understanding and Manipulating Fucosylation in Biological Systems

Fucosylation, the enzymatic addition of fucose to glycans, is a critical post-translational modification that influences a wide range of biological processes. The enzymes responsible for fucosylation, fucosyltransferases, are key targets for therapeutic intervention. researchgate.net Understanding and manipulating fucosylation pathways is therefore of great interest.

Chemical tools, including modified fucose analogs, are instrumental in these efforts. Cell-permeable, fluorinated derivatives of fucose, such as 2F-Peracetyl-Fucose, can act as inhibitors of fucosyltransferases after metabolic activation. sigmaaldrich.combohrium.com These inhibitors have been shown to abolish the expression of certain fucosylated antigens on the cell surface. sigmaaldrich.com Similarly, this compound could potentially be explored as a metabolic inhibitor or a modulator of fucosylation.

Studies using glycoprotein-processing inhibitors have provided insights into the timing and substrate requirements of fucosylation. For example, the addition of fucose to asparagine-linked glycans is dependent on the prior action of other glycosyltransferases. nih.gov The use of this compound in such studies could help to further dissect the specificities of the enzymes involved in the fucosylation pathway.

| Approach | Description | Key Findings/Potential |

| Metabolic Inhibition | Introduction of modified fucose analogs into cells to disrupt fucosylation. | Fluorinated fucose derivatives can abolish the expression of fucosylated antigens. sigmaaldrich.combohrium.com |

| Enzyme Substrate Specificity | Using modified fucose derivatives to probe the active sites of fucosyltransferases. | Can reveal the structural requirements for substrate recognition and catalysis. |

| Glycan Remodeling | Altering the fucosylation patterns on cell surfaces to study the functional consequences. | Can impact cell adhesion, signaling, and other biological processes. |

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-O-Methyl-beta-L-fucopyranose, and how are protecting groups utilized in its synthesis?

- Methodological Answer: Synthesis typically involves regioselective glycosylation and protective group strategies. For example, benzyl or acetyl groups are employed to shield hydroxyl groups during glycosylation. The methyl group at the 2-O position is introduced via alkylation of a selectively deprotected hydroxyl group. Post-synthesis, catalytic hydrogenation or mild hydrolysis removes protecting groups. This approach is analogous to methods used for synthesizing structurally related fucosylated oligosaccharides, such as Lewis antigen determinants .

Q. How is the structural characterization of this compound performed?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) is critical for determining stereochemistry and regiochemistry. X-ray crystallography resolves absolute configuration when crystalline derivatives are obtainable. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight and purity. These techniques are standardized for carbohydrate characterization, as demonstrated in studies of methylated glucopyranosides and fucosylated derivatives .

Q. What are the primary applications of this compound in glycobiology research?

- Methodological Answer: The compound serves as a substrate analog for studying α-L-fucosidases and glycosyltransferases, enabling enzyme kinetics assays. It is also used to investigate carbohydrate-protein interactions, such as lectin binding, via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Additionally, its non-natural methylation mimics post-synthetic modifications in oligosaccharides, aiding in probing biosynthetic pathways .

Advanced Research Questions

Q. How do researchers overcome stereochemical challenges in synthesizing this compound derivatives?

- Methodological Answer: Stereocontrol is achieved using chiral auxiliaries or enzymatic catalysis. For instance, glycosynthases (engineered glycosidases) catalyze the formation of β-L-fucosidic bonds with high fidelity. Computational modeling (e.g., density functional theory, DFT) predicts transition states to optimize reaction conditions. These methods are validated in the synthesis of complex fucosylated blood-group antigens .

Q. What strategies are employed to resolve contradictory spectral data during structural elucidation of methylated fucose derivatives?

- Methodological Answer: Contradictions between NMR and mass spectrometry data are addressed by cross-validating with synthetic standards. For example, comparison of experimental ¹³C NMR shifts with quantum-mechanical calculations (e.g., DFT-based predictions) confirms assignments. Crystallographic data, when available, provide definitive evidence for ambiguous configurations .

Q. How is molecular dynamics (MD) modeling applied to study the conformational flexibility of this compound in solution?

- Methodological Answer: MD simulations using force fields (e.g., GLYCAM06) parameterized for carbohydrates predict solvent-dependent conformational equilibria. Key torsion angles (e.g., φ/ψ around glycosidic bonds) are analyzed to assess flexibility. Experimental validation via NMR relaxation studies (e.g., T₁/T₂ measurements) quantifies rotational correlation times, corroborating computational findings .

Q. What role does this compound play in probing enzyme substrate specificity?

- Methodological Answer: The methyl group introduces steric and electronic perturbations, making it a mechanistic probe. Kinetic assays (e.g., Michaelis-Menten analysis) compare hydrolysis rates of methylated vs. native substrates by α-L-fucosidases. Site-directed mutagenesis of active-site residues identifies interactions critical for catalysis. Such studies reveal how enzymes discriminate between structurally similar substrates .

Methodological Notes

- Synthetic Protocols: Prioritize regioselective protection (e.g., TEMPO-mediated oxidation for primary hydroxyls) to avoid side reactions .

- Analytical Cross-Validation: Always corroborate NMR assignments with synthetic standards or isotopic labeling to minimize misinterpretation .

- Enzymatic Studies: Use recombinant enzymes with well-characterized activity (e.g., expressed in E. coli or Pichia) for reproducible kinetic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.